molecular formula C10H9BrN2O2 B13085120 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B13085120
M. Wt: 269.09 g/mol
InChI Key: MLYMNWVIZYDJBY-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that features a bromine atom and an isopropyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination of 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds .

Scientific Research Applications

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the isopropyl group but shares the brominated pyrrolo[2,3-b]pyridine core.

    5-Bromo-7-azaindole: Another brominated heterocycle with similar structural features.

    1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Similar but without the bromine atom.

Uniqueness

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and biological activity.

Biological Activity

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₀H₁₁BrN₂O₂
  • Molecular Weight : 239.12 g/mol
  • CAS Number : 1059064-04-8

Research has indicated that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Pyrrolo[2,3-b]pyridines often act as inhibitors of specific enzymes involved in cellular processes. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antiparasitic Activity : Some derivatives of pyrrolo compounds have demonstrated significant antiparasitic effects. For example, structural modifications in related compounds have been linked to enhanced potency against parasites, suggesting that 5-bromo derivatives may exhibit similar properties .
  • Antibacterial Properties : Recent studies have highlighted the antibacterial potential of pyrrole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be significantly lower than traditional antibiotics, indicating a promising avenue for drug development .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityObservationsMIC (µg/mL)
AntibacterialEffective against S. aureus and E. coli3.12 - 12.5
CDK InhibitionSelective inhibition observed in CDK2 and CDK9IC₅₀ 0.36 - 1.8
AntiparasiticEnhanced activity noted with structural modificationsEC₅₀ 0.010 - 0.177

Case Studies

  • Antiparasitic Efficacy : A study focusing on the antiparasitic activity of pyrrolo derivatives found that specific substitutions on the pyrrole ring significantly enhanced potency against parasites, with some compounds achieving an EC₅₀ as low as 0.010 µM .
  • Antibacterial Evaluation : In vitro evaluations demonstrated that certain pyrrole derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents against bacterial infections .
  • Cancer Research : Investigations into the effects of pyrrolo derivatives on cancer cell lines revealed promising results in inhibiting cell proliferation, particularly in HeLa and HCT116 cells, highlighting their potential as anticancer agents .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C10H9BrN2O2/c1-5(2)13-9-7(8(14)10(13)15)3-6(11)4-12-9/h3-5H,1-2H3

InChI Key

MLYMNWVIZYDJBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)Br)C(=O)C1=O

Origin of Product

United States

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